molecular formula C21H28O4 B13861207 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione

6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione

Cat. No.: B13861207
M. Wt: 344.4 g/mol
InChI Key: YCDBIMSJYZHFSU-QSESCBLDSA-N
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Description

6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring steroid hormone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione typically involves multiple steps, starting from androstenedione. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 6th position.

    Methoxymethylation: Addition of a methoxymethyl group to the hydroxylated intermediate.

    Dehydrogenation: Formation of the 1,4-diene structure through dehydrogenation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents are used to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketone groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on steroid hormone pathways and receptor interactions.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of endocrine disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione involves its interaction with steroid hormone receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The compound’s effects are mediated through binding to androgen or estrogen receptors, altering gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Androstenedione: A naturally occurring steroid hormone and precursor to testosterone and estrogen.

    6-Hydroxyandrostenedione: A hydroxylated derivative of androstenedione with similar structural features.

    Methoxymethylated Steroids: Compounds with methoxymethyl groups attached to steroid backbones, exhibiting varied biological activities.

Uniqueness

6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione is unique due to its specific combination of functional groups and structural modifications. These features confer distinct biological properties and potential therapeutic applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-6-hydroxy-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C21H28O4/c1-19-8-6-13(22)10-17(19)21(24,12-25-3)11-14-15-4-5-18(23)20(15,2)9-7-16(14)19/h6,8,10,14-16,24H,4-5,7,9,11-12H2,1-3H3/t14-,15-,16-,19+,20-,21?/m0/s1

InChI Key

YCDBIMSJYZHFSU-QSESCBLDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)(COC)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)(COC)O

Origin of Product

United States

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